EMD-1204831
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
EMD1204831; EMD-1204831; EMD 1204831.; NONE |
Origin of Product |
United States |
Discovery, Preclinical Development, and Classification of Emd 1204831
Origin and Synthetic Background
EMD-1204831 is a novel chemical compound developed and synthesized by Merck Serono, the biopharmaceutical division of Merck KGaA, Darmstadt, Germany. nih.govresearchgate.netcharcot-ms.org The development of this compound was part of a broader research initiative focused on identifying selective inhibitors of the c-Met receptor tyrosine kinase for potential use in oncology. aacrjournals.orgresearchgate.net The mesenchymal-epithelial transition factor (c-Met), also known as hepatocyte growth factor receptor (HGFR), is a proto-oncogene that plays a crucial role in embryonic development and tissue repair. nih.govaacrjournals.org However, aberrant activation of the c-Met signaling pathway has been implicated in the progression of various human cancers, making it a significant therapeutic target. nih.govaacrjournals.orgnih.gov
High-Throughput Screening (HTS) Approaches Leading to Identification
The discovery of the foundational structure for this compound originated from a high-throughput screening (HTS) campaign. aacrjournals.org HTS is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. In this case, the screening was designed to identify compounds that could inhibit the c-Met kinase. This process led to the identification of an attractive initial lead structure, 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate. aacrjournals.org
Lead Compound Identification and Optimization Strategies
The HTS hit, a thiadiazinone derivative, served as a valid starting point for a lead optimization program. aacrjournals.org This initial compound demonstrated a promising profile, including an IC50 (half-maximal inhibitory concentration) of 30 nM against the c-Met enzyme. aacrjournals.org Analysis of the co-crystal structure of this lead compound bound to the c-Met kinase revealed its binding mode and essential structural features. It was found to bind in a DFG-in conformation, interacting with key amino acid residues Met1160 and Asp1222 in the kinase's hinge region. aacrjournals.org
Subsequent medicinal chemistry efforts focused on optimizing the potency, efficacy, pharmacokinetic (PK) properties, and safety profile of the initial hit. aacrjournals.orgnih.gov This structure-activity relationship (SAR) campaign ultimately led to the identification of this compound, a pyridazinone-based compound, as a development candidate. aacrjournals.org The optimized compound, this compound, showed significantly improved enzymatic and cellular c-Met kinase inhibition, with IC50 values of 12 nM and 15 nM, respectively. aacrjournals.org
| Parameter | Value |
|---|---|
| cLogD (pH 7.4) | 2.5 |
| Solubility (pH 7.4) | >100 µg/ml |
| IC50 (c-Met enzyme) | 30 nM |
| IC50 (c-Met A549 cells) | 800 nM |
Classification as a Type Ib ATP-Competitive c-Met Kinase Inhibitor
This compound is classified as a Type Ib ATP-competitive c-Met kinase inhibitor. researchgate.netnih.gov This classification is based on its mechanism of action, where it binds to the ATP-binding pocket of the c-Met kinase. researchgate.net The "ATP-competitive" designation means that the inhibitor directly competes with adenosine (B11128) triphosphate (ATP), the natural substrate for the kinase, for binding to the active site. elifesciences.org By occupying this site, it prevents the phosphorylation of the c-Met receptor and blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and invasion. cancer.gov
The "Type Ib" classification refers to a specific binding mode. Type I inhibitors bind to the active conformation of the kinase, often referred to as the "DFG-in" state. aacrjournals.orgnih.gov The co-crystal structure of the initial lead compound confirmed this DFG-in binding conformation, a characteristic that was maintained in the optimized this compound. aacrjournals.org
Comparative Analysis with Related c-Met Inhibitors (e.g., EMD 1214063)
This compound was developed alongside a related compound, EMD 1214063 (also known as Tepotinib). nih.govaacrjournals.org Both compounds are potent and highly selective c-Met inhibitors that emerged from the same research program at Merck KGaA. nih.govresearchgate.net They share the ability to selectively suppress the c-Met receptor tyrosine kinase activity and inhibit its phosphorylation and downstream signaling in a dose-dependent manner. nih.govaacrjournals.org
Despite their similarities, the two compounds exhibit differences in their inhibitory potency and the duration of their activity. nih.gov EMD 1214063 is slightly more potent, with an IC50 of 3 nmol/L, compared to 9 nmol/L for this compound. nih.govaacrjournals.org Both compounds demonstrated exquisite selectivity when tested against a large panel of other human kinases. nih.govaacrjournals.org This high selectivity for c-Met is a critical feature, as it minimizes off-target effects. In preclinical studies, both this compound and EMD 1214063 were shown to effectively inhibit tumor growth in xenograft models, irrespective of whether c-Met activation was dependent or independent of its ligand, hepatocyte growth factor (HGF). nih.govaacrjournals.org
| Feature | This compound | EMD 1214063 (Tepotinib) |
|---|---|---|
| IC50 (c-Met Kinase) | 9 nmol/L | 3 nmol/L |
| Selectivity | Highly selective over 242 human kinases | Highly selective over 242 human kinases |
| Mechanism | Inhibits c-Met phosphorylation and downstream signaling | Inhibits c-Met phosphorylation and downstream signaling |
| Duration of Activity | Differs from EMD 1214063 | Differs from this compound |
Molecular Mechanisms of Action of Emd 1204831
Specific Molecular Targeting of c-Met Receptor Tyrosine Kinase
EMD-1204831 demonstrates a high degree of potency and selectivity for the c-Met receptor tyrosine kinase. nih.govaacrjournals.org In vitro studies have established its strong inhibitory activity against c-Met. medchemexpress.comaacrjournals.org The compound's specificity is a critical attribute, as it minimizes off-target effects. When tested against large panels of other human kinases, this compound displayed an exquisite selectivity for c-Met. nih.govaacrjournals.org For instance, its inhibitory activity was found to be highly focused when compared against a panel of 242 different human kinases. nih.govaacrjournals.org This selectivity is crucial for a targeted therapeutic strategy, ensuring that the compound's effects are primarily directed against the intended molecular target. cancer.gov
| Assay Type | IC₅₀ Value | Source |
|---|---|---|
| Enzymatic Activity | 12 nM | aacrjournals.org |
| Cellular Activity | 15 nM | aacrjournals.org |
| Receptor Tyrosine Kinase Activity | 9 nM | nih.govmedchemexpress.com |
Inhibition of c-Met Phosphorylation
The binding of this compound to the c-Met kinase domain effectively prevents the receptor's autophosphorylation, a critical step in its activation. nih.govaacrjournals.org This inhibition occurs in a dose-dependent manner. nih.govaacrjournals.org By blocking the phosphorylation of key tyrosine residues (such as Y1234 and Y1235) within the kinase domain, this compound effectively shuts down the receptor's ability to initiate downstream signaling cascades. researchgate.netnih.gov This inhibitory action has been observed in various preclinical models, demonstrating the compound's ability to suppress the active state of the c-Met receptor. aacrjournals.orgresearchgate.net
The canonical activation of the c-Met receptor is triggered by its only known ligand, Hepatocyte Growth Factor (HGF). nih.govcancernetwork.com The binding of HGF induces dimerization and subsequent autophosphorylation of the c-Met receptor, initiating a cascade of intracellular signals. nih.govmdpi.com this compound effectively inhibits this ligand-dependent phosphorylation. nih.govresearchgate.net In cellular models where c-Met activation is driven by HGF stimulation, this compound has been shown to block the resulting phosphorylation of the receptor. researchgate.net This demonstrates its efficacy in disrupting the primary, ligand-driven mechanism of c-Met activation that is often implicated in cancer. nih.govresearchgate.net
In addition to ligand-dependent activation, c-Met can also be activated through ligand-independent mechanisms. emjreviews.com These can include gene amplification, mutations, or the formation of an oncogenic fusion protein, all of which lead to constitutive, or constant, activation of the kinase. aacrjournals.orgcancernetwork.com this compound has demonstrated the ability to inhibit c-Met phosphorylation regardless of whether the activation is dependent on HGF or not. nih.govaacrjournals.orgresearchgate.net Its effectiveness has been shown in tumor models characterized by HGF-independent c-Met activation, such as those with c-Met gene amplification or the presence of a TPR-Met fusion protein. aacrjournals.org This capacity to block both modes of activation makes this compound a versatile inhibitor of aberrant c-Met signaling. nih.govresearchgate.net
Modulation of Downstream Signal Transduction Pathways
By inhibiting c-Met phosphorylation, this compound effectively blocks the recruitment of effector proteins and the activation of multiple downstream signaling pathways that are crucial for oncogenesis. nih.govcancer.govmdpi.com The aberrant activation of c-Met typically leads to the stimulation of pathways such as the PI3K/Akt and MAPK/ERK cascades, which promote cell growth, survival, and motility. mdpi.comresearchgate.net The inhibition of these downstream signals is a key component of the anti-tumor activity of this compound. nih.govaacrjournals.org
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of c-Met. mdpi.comresearchgate.net This pathway plays a central role in promoting cell survival and proliferation. gsea-msigdb.org Upon activation, c-Met recruits docking proteins that in turn activate PI3K, leading to the phosphorylation and activation of Akt. mdpi.com By blocking the initial c-Met phosphorylation, this compound prevents the activation of this critical survival pathway. nih.govresearchgate.net The disruption of the PI3K/Akt cascade is a key mechanism through which this compound exerts its effects on tumor cells. nih.govmdpi.com
Regulation of Intermediate Signaling Proteins (e.g., Gab-1, Grb2, Sos, PLCγ)
Activation of the c-MET receptor initiates a cascade of intracellular signaling events critical for cell processes. nih.gov Upon activation by its ligand, hepatocyte growth factor (HGF), c-MET undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. nih.gov One of the key multi-adaptor proteins is the GRB2-associated binding protein 1 (Gab1). nih.gov
Gab1 can be recruited to the activated c-MET receptor either directly or indirectly via the Growth factor receptor-bound protein 2 (Grb2). nih.govmdpi.com Once docked and phosphorylated by c-MET, Gab1 serves as a scaffold, creating binding sites for other signaling molecules. nih.gov These include Phospholipase C gamma (PLCγ) and the p85 subunit of Phosphatidylinositol 3-kinase (PI3K). nih.gov
Furthermore, the recruitment of Grb2 is crucial for activating the Ras-MAPK pathway. nih.gov Grb2, in complex with Son of sevenless (Sos), is brought to the membrane, where it facilitates the activation of Ras, a key step in the MAPK signaling cascade. nih.gov
This compound, as a potent c-MET inhibitor, fundamentally disrupts these initial steps. By preventing the phosphorylation of the c-MET receptor, it blocks the recruitment and subsequent activation of Gab1. nih.govnih.gov This inhibition leads to a downstream blockade of the entire signaling complex, preventing the activation of key pathways such as the PI3K/Akt and Ras/MAPK cascades that are dependent on proteins like Gab-1, Grb2, Sos, and PLCγ. nih.govnih.gov
Table 1: Effect of this compound on Intermediate Signaling Proteins
| Protein | Normal Function in c-MET Pathway | Effect of this compound Inhibition |
|---|---|---|
| Gab-1 | Acts as a primary docking/scaffold protein for c-MET, recruiting other signaling molecules. nih.gov | Recruitment and phosphorylation are inhibited. nih.gov |
| Grb2 | Adaptor protein that links c-MET/Gab1 to Sos, activating the Ras-MAPK pathway. nih.gov | Recruitment to the c-MET/Gab1 complex is blocked. |
| Sos | Guanine nucleotide exchange factor that activates Ras. nih.gov | Is not recruited to the membrane, preventing Ras activation. |
| PLCγ | Effector molecule that binds to phosphorylated Gab1, activating downstream signals. nih.gov | Recruitment and activation are inhibited. |
Effects on Cellular Regulatory Processes
By inhibiting the c-MET signaling nexus, this compound influences fundamental cellular regulatory processes that govern cell proliferation and the inflammatory microenvironment. nih.govcancer.gov
Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p27)
The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring proper cell division. The transition from the G1 phase to the S phase is a critical control point often deregulated in cancer. Key regulators of this transition include Cyclin D1 and the cyclin-dependent kinase inhibitor p27 (also known as p27Kip1).
The signaling pathways downstream of c-MET, particularly the Ras/MAPK and PI3K/Akt pathways, are known to promote cell proliferation by influencing the expression and activity of these cell cycle proteins. mdpi.com Activation of these pathways typically leads to the upregulation of pro-proliferative proteins like Cyclin D1 and the downregulation or inactivation of inhibitory proteins like p27.
By blocking c-MET activation, this compound disrupts these pro-proliferative signals. nih.gov This disruption is expected to lead to reduced expression of Cyclin D1 and an increase in the stability or activity of p27. An accumulation of active p27 would inhibit cyclin-dependent kinases, leading to cell cycle arrest in the G1 phase.
Table 2: Impact of this compound on Cell Cycle Regulators
| Protein | Function in Cell Cycle | Expected Impact of this compound |
|---|---|---|
| Cyclin D1 | A regulatory subunit that, when complexed with CDK4/6, promotes progression through the G1 phase of the cell cycle. | Expression is downregulated due to inhibition of pro-proliferative signaling pathways. |
| p27 (p27Kip1) | A cyclin-dependent kinase inhibitor that negatively regulates the G1/S phase transition by binding to and inhibiting cyclin-CDK complexes. | Activity or expression is increased, contributing to cell cycle arrest. |
Impact on Expression of Specific Cellular Mediators (e.g., IL-8)
The c-MET signaling pathway is also implicated in modulating the tumor microenvironment, partly by regulating the expression of inflammatory cytokines and chemokines. nih.gov Interleukin-8 (IL-8 or CXCL8) is a pro-inflammatory chemokine known to promote angiogenesis and tumor progression. nih.govnih.gov
Table 3: Effect of this compound on Cellular Mediators
| Mediator | Function | Expected Impact of this compound |
|---|---|---|
| IL-8 (Interleukin-8) | Pro-inflammatory chemokine involved in angiogenesis, neutrophil activation, and tumor growth. nih.gov | Expression and secretion are decreased following inhibition of the c-MET pathway. nih.govnih.gov |
Structural Biology and Computational Studies of Emd 1204831
Structural Basis of c-Met Binding and Selectivity
EMD-1204831 functions as a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. It selectively suppresses the enzymatic activity of c-Met. medchemexpress.comnih.gov Its inhibitory activity has been reported with IC50 values ranging from 9 nM to 12 nM in enzymatic and cellular assays. medchemexpress.comaacrjournals.orgmedchemexpress.com This potency is coupled with high selectivity, demonstrated by testing against broad panels of potential off-targets, including hundreds of kinases, GPCRs, ion channels, transporters, and various enzymes. aacrjournals.orgresearchgate.netaacrjournals.org This exquisite selectivity suggests that EMD-120431 interacts with specific structural features of the c-Met kinase domain that are not broadly conserved across other targets.
Co-crystal Structure Analysis of this compound-c-Met Complex
Analysis of the co-crystal structure of this compound bound to the c-Met kinase domain has been pivotal in understanding its molecular interactions and defining the structural requirements for potency and selectivity. aacrjournals.orgresearchgate.netaacrjournals.org Such structural analysis provides a high-resolution view of how the inhibitor fits into the ATP-binding pocket of the enzyme.
Binding Mode Elucidation (e.g., DFG-in Conformation)
The co-crystal structure revealed that this compound binds to c-Met in a DFG-in conformation. aacrjournals.org The DFG motif (Asp-Phe-Gly) is a highly conserved sequence in protein kinases, and its conformation (in or out) is often indicative of the kinase's activation state and the binding mode of inhibitors. mdpi.com Binding in the DFG-in conformation typically involves interaction with the active state of the kinase. nih.gov
Identification of Key Residue Interactions (e.g., Met1160, Asp1222)
Detailed analysis of the co-crystal structure highlighted key amino acid residues within the c-Met kinase domain that interact with this compound. The compound was observed to interact with the main chain nitrogen atom of Met1160, located within the hinge region of the kinase. aacrjournals.org Additionally, it interacts with the main chain nitrogen of Asp1222. aacrjournals.org These interactions within critical regions of the ATP-binding site contribute significantly to the binding affinity and specificity of this compound for c-Met. Another study on pyridazinone inhibitors of c-Met also noted hydrogen bond interactions with Met1160 in the hinge region and the carbonyl group interacting with Asp1222. researchgate.net
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Tyrosine Kinase Inhibitors
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to build predictive models that correlate the structural properties of compounds with their biological activity. mdpi.comtandfonline.combenthamdirect.comimist.maresearchgate.net While specific QSAR studies focused solely on this compound were not detailed in the provided information, QSAR is a widely applied approach in the discovery and optimization of tyrosine kinase inhibitors, including those targeting c-Met. mdpi.comtandfonline.combenthamdirect.comimist.maresearchgate.net QSAR models can help predict the activity of new compounds before they are synthesized and tested, thereby accelerating the drug discovery process. mdpi.comtandfonline.comacs.org These methodologies utilize molecular descriptors to quantify structural features and statistical methods to build models that can predict various biological activities, such as inhibitory potency. tandfonline.combenthamdirect.comimist.maresearchgate.net
Computational Modeling and Molecular Docking Analyses for Target Identification and Ligand Interaction
Computational modeling and molecular docking analyses are valuable tools used in conjunction with experimental data to understand the interactions between ligands and their protein targets. mdpi.comfrontiersin.org These methods can predict the preferred binding orientation (docking pose) of a small molecule within the binding site of a protein, such as the c-Met kinase domain. mdpi.comfrontiersin.org Molecular docking can provide insights into the key residues involved in ligand binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. researchgate.netfrontiersin.org
Computational methods, including molecular docking, were used in the discovery of new c-Src tyrosine kinase inhibitors, illustrating their general applicability in the field of kinase inhibition. mdpi.com Docking studies can help to assess the binding affinity and predict the activity of potential inhibitors. mdpi.comfrontiersin.org While direct results of molecular docking specifically for this compound were not extensively detailed, the use of co-crystal structures to define molecular requirements for potency and selectivity, which guides chemical optimization, implies the use of structural analysis techniques that are often complemented by computational modeling. aacrjournals.orgresearchgate.netaacrjournals.org Computational modeling can also be used to analyze the stability of ligand-protein complexes over time through techniques like molecular dynamics simulations. frontiersin.org
Advanced Preclinical Research Methodologies Utilizing Emd 1204831
In Vitro Methodologies for Mechanistic Elucidation
Kinase Activity Assays (Cell-Free and Cell-Based)
To determine the potency and selectivity of EMD-1204831, researchers employ both cell-free and cell-based kinase activity assays. In cell-free assays, the direct inhibitory effect of the compound on the kinase of interest is measured. Studies have shown that this compound is a potent inhibitor of the c-Met receptor tyrosine kinase, with an inhibitory 50% concentration (IC50) of 9 nmol/L. nih.gov
The selectivity of this compound has been demonstrated by testing it against a broad panel of other human kinases. This high-throughput screening is crucial to ensure that the compound's effects are primarily due to the inhibition of the intended target, thereby minimizing off-target effects. This compound has been shown to be highly selective for c-Met when compared to its effect on a panel of 242 other human kinases. nih.gov
Cell-based assays, on the other hand, measure the compound's activity within a cellular context, providing insights into its ability to penetrate cell membranes and inhibit the target kinase in a more physiologically relevant environment.
| Compound | Target Kinase | IC50 (nmol/L) | Selectivity Panel |
| This compound | c-Met | 9 | Highly selective against 242 human kinases |
Cellular Phosphorylation Assays (e.g., ELISA, Western Blotting)
Cellular phosphorylation assays are critical for confirming that this compound inhibits the c-Met signaling pathway within intact cells. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting are commonly utilized to detect changes in the phosphorylation status of c-Met and its downstream signaling proteins.
Research has demonstrated that this compound inhibits c-Met phosphorylation in a dose-dependent manner. nih.gov Western blot analyses have been used to further show that this inhibition of c-Met phosphorylation leads to a reduction in the phosphorylation of downstream signaling molecules, providing evidence of the compound's ability to disrupt the entire signaling cascade.
Cellular Proliferation and Viability Assays for Mechanistic Insights
To understand the functional consequences of c-Met inhibition by this compound, cellular proliferation and viability assays are employed. These assays determine the compound's ability to halt the growth of cancer cells or induce cell death. Commonly used methods include the MTT and XTT assays, which measure the metabolic activity of cells as an indicator of viability. abcam.comsigmaaldrich.comthermofisher.com
In these assays, metabolically active cells convert a tetrazolium salt (MTT or XTT) into a colored formazan product. thermofisher.comrndsystems.com A decrease in the amount of formazan produced in the presence of this compound would indicate a reduction in cell viability or proliferation. These experiments are crucial for establishing the anti-proliferative and potential cytotoxic effects of the compound on cancer cells that are dependent on c-Met signaling.
| Assay | Principle | Measurement |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to an insoluble purple formazan. abcam.comrndsystems.com | Colorimetric (Absorbance) |
| XTT | Reduction of a tetrazolium salt by metabolically active cells to a soluble orange-colored formazan product. thermofisher.comrndsystems.com | Colorimetric (Absorbance) |
Cell Migration and Invasion Assays (e.g., Wound Healing)
A key role of the c-Met signaling pathway is in promoting cell migration and invasion, which are critical processes in cancer metastasis. Therefore, assays that measure these cellular functions are essential in the preclinical evaluation of this compound.
The wound healing or "scratch" assay is a straightforward method to study directional cell migration in vitro. nih.gov In this technique, a "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time in the presence or absence of this compound. Inhibition of wound closure would suggest that the compound effectively blocks cell migration.
Another widely used method is the Transwell migration or Boyden chamber assay. nih.gov This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix material like Matrigel, simulating the basement membrane that cancer cells must degrade to invade surrounding tissues. nih.govnih.gov A reduction in the number of cells that migrate through the pores in the presence of this compound would provide quantitative evidence of its anti-migratory and anti-invasive properties.
Flow Cytometry for Cellular Processes (e.g., Reactive Oxygen Species, Cell Cycle Analysis)
Flow cytometry is a powerful technique for the single-cell analysis of various cellular processes. While specific studies on this compound using this methodology are not detailed in the provided search results, it is a standard tool for elucidating the mechanisms of action of kinase inhibitors.
For instance, flow cytometry can be used to analyze the cell cycle distribution of a cell population. Treatment of cancer cells with this compound might be expected to cause cell cycle arrest at a specific phase, which can be quantified by staining the cells with a DNA-binding dye and analyzing them by flow cytometry.
Furthermore, the generation of reactive oxygen species (ROS) is another cellular process that can be assessed using this technique. nih.govmdpi.comresearchgate.net Specific fluorescent probes that become fluorescent upon oxidation by ROS can be used to measure changes in intracellular ROS levels in response to treatment with this compound. nih.govmdpi.comresearchgate.net This can provide insights into whether the compound induces oxidative stress in cancer cells.
Genomic and Proteomic Profiling in Response to this compound
To gain a global understanding of the cellular changes induced by this compound, genomic and proteomic profiling methodologies are invaluable. These approaches allow for the large-scale analysis of changes in gene expression (genomics) and protein expression and phosphorylation (proteomics) following treatment with the compound.
While specific genomic and proteomic studies for this compound were not identified in the search results, these techniques are routinely used in preclinical research. For example, microarray or RNA-sequencing analysis could be performed on cancer cells treated with this compound to identify genes that are up- or downregulated in response to c-Met inhibition. This can reveal novel signaling pathways affected by the compound and potential biomarkers of response.
Similarly, proteomic approaches, such as mass spectrometry-based techniques, can be used to identify changes in the expression levels of thousands of proteins and to map the phosphorylation sites that are regulated by c-Met signaling and inhibited by this compound. This can provide a detailed picture of the signaling networks impacted by the compound and help to further elucidate its mechanism of action. A clinical trial protocol for this compound did mention plans for exploratory analyses of genes involved in its absorption, distribution, metabolism, and elimination.
In Vivo Methodologies for Pharmacodynamic and Pathway Assessment
In vivo studies are crucial for understanding the biological effects of a drug within a living organism. For the selective c-Met inhibitor this compound, preclinical in vivo methodologies have been essential for evaluating its pharmacodynamic (PD) properties and its impact on tumor signaling pathways. These studies bridge the gap between initial compound screening and potential clinical application by assessing drug activity in a more complex biological context.
Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. This compound has been evaluated in various murine xenograft models to test its antitumor effects on malignancies where aberrant c-Met activation is a known factor. nih.gov These models have included tumors derived from human gastric, lung, and brain cancer cell lines. nih.gov
Research has demonstrated that in these models, this compound can induce the regression of human tumors. nih.gov Specifically, the compound has shown potent tumor growth suppression and regression in models using the Hs746T gastric carcinoma and U87MG glioblastoma cell lines. researchgate.netresearchgate.net The efficacy was observed in tumors where c-Met activation was both dependent on its ligand, hepatocyte growth factor (HGF), and in cases where activation was ligand-independent, highlighting the compound's direct inhibitory action on the receptor. nih.govresearchgate.net
| Cancer Type | Cell Line | Activation Mechanism | Observed Effect of this compound |
|---|---|---|---|
| Gastric Carcinoma | Hs746T | Ligand-Independent (MET Amplified) | Potent tumor growth suppression and regression |
| Glioblastoma | U87MG | HGF-Dependent | Potent tumor growth suppression and regression |
| Lung Cancer | Not Specified | Aberrant c-Met Activation | Tumor regression |
| Brain Cancer | Not Specified | Aberrant c-Met Activation | Tumor regression |
Pharmacodynamic monitoring in preclinical models is performed to confirm that a drug is engaging its intended target and to understand the extent and duration of this engagement in tissue. For this compound, the primary PD biomarker is the inhibition of c-Met receptor tyrosine kinase activity. nih.govmedchemexpress.com Studies have shown that this compound inhibits the phosphorylation of c-Met in a dose-dependent manner in vivo. nih.gov
A standard method for this assessment involves collecting tumor tissue, often through core needle biopsies, from xenograft models at various time points after drug administration. aacrjournals.orgnih.gov The level of target inhibition is quantified using validated sandwich immunoassays performed on whole tumor cell lysates. aacrjournals.orgaacrjournals.org A key metric derived from these assays is the ratio of phosphorylated MET (p-Met) to the total amount of MET protein (p-Met/Total Met). aacrjournals.org This ratio provides a robust biomarker of the drug's action, and its use helps normalize for variability in tumor size and mitigates potential confounding effects from the infiltration of mouse cells into the human tumor xenograft. aacrjournals.orgaacrjournals.org
Inhibition of a receptor tyrosine kinase like c-Met is expected to block its downstream signaling cascades, which are responsible for promoting cell proliferation, survival, and migration. cancer.gov As a selective c-Met inhibitor, this compound has been shown to inhibit these downstream signaling pathways in a dose-dependent fashion. nih.gov
The assessment of downstream biomarker modulation involves measuring the phosphorylation status of key signaling proteins that are activated by c-Met. While specific downstream biomarkers modulated by this compound in vivo are detailed in proprietary preclinical data, the canonical c-Met pathway includes crucial signaling nodes such as AKT and ERK (extracellular signal-regulated kinase). nih.gov The analysis of these markers, typically via immunoassay of tumor lysates, provides confirmation that the inhibition of the primary target (c-Met) translates into a functional blockade of the oncogenic signals driving tumor growth. This step is critical for correlating target engagement with the ultimate antitumor efficacy observed in xenograft models. researchgate.netnih.gov
| Biomarker Type | Specific Marker | Method of Assessment | Purpose |
|---|---|---|---|
| Target Engagement | Phospho-c-Met (p-Met) | Sandwich Immunoassay on Tumor Lysates | To directly measure the inhibition of c-Met kinase activity. |
| Target Engagement (Normalized) | p-Met / Total Met Ratio | Calculation from Immunoassay Data | To provide a robust, normalized measure of target inhibition in tissue. |
| Downstream Pathway Modulation | Phospho-AKT (p-AKT) | Immunoassay on Tumor Lysates | To confirm functional blockade of the PI3K-AKT survival pathway. |
| Downstream Pathway Modulation | Phospho-ERK (p-ERK) | Immunoassay on Tumor Lysates | To confirm functional blockade of the MAPK/ERK proliferation pathway. |
Systems Biology and Bioinformatics Approaches
Systems biology and bioinformatics provide powerful computational frameworks for analyzing complex biological data, offering deeper insights into a drug's mechanism of action and its effects on cellular networks. While specific studies applying these advanced methodologies directly to this compound are not extensively detailed in publicly available literature, the principles of these approaches are highly relevant for characterizing selective tyrosine kinase inhibitors.
Network pharmacology is an approach that analyzes the relationships between drugs, their targets, and associated disease pathways within the context of broad biological networks. nih.gov For a tyrosine kinase inhibitor, this methodology can help identify not only the primary intended pathways but also potential off-target effects and polypharmacological characteristics. bohrium.comneist.res.in
The process typically involves constructing interaction networks composed of the drug's targets and other interacting proteins. nih.gov By analyzing the topology of this network and performing pathway enrichment analysis, researchers can identify the key signaling cascades, such as the PI3K-Akt or MAPK pathways, that are significantly modulated by the compound. neist.res.innih.gov This approach allows for a holistic understanding of a drug's impact, moving beyond a single target to a systems-level view of its mechanism of action, which can help in predicting efficacy and identifying potential mechanisms of resistance. nih.govdrugtargetreview.com
Single-cell RNA sequencing (scRNA-seq) is a high-resolution technique used to measure the gene expression profiles of individual cells within a heterogeneous population, such as a tumor. biorxiv.org When used to study the response to a compound like this compound, scRNA-seq can reveal diverse cellular responses that are often masked in bulk tissue analyses.
This methodology can be applied to xenograft tumor models before and after treatment to understand how different cancer cell subpopulations respond to c-Met inhibition. biorxiv.orgbiorxiv.org For instance, the analysis could identify subsets of cells that are sensitive or resistant to the drug and uncover the specific gene expression signatures associated with these phenotypes. nih.gov Furthermore, scRNA-seq can elucidate the impact of the compound on the tumor microenvironment, such as changes in the composition and state of immune cells. nih.govfrontiersin.org This detailed view of cellular heterogeneity and response dynamics is invaluable for identifying biomarkers of sensitivity and understanding mechanisms of acquired resistance. biorxiv.org
Database Screening for Compound-Pathway Correlations (e.g., CellMiner)
In the realm of advanced preclinical research, the utilization of comprehensive databases to screen for correlations between chemical compounds and biological pathways is a pivotal strategy for elucidating mechanisms of action and identifying potential therapeutic targets. One notable application of this methodology involves the investigation of this compound, a selective inhibitor of the c-Met receptor tyrosine kinase.
A significant study focusing on glioblastoma (GBM), a highly aggressive form of brain cancer, employed the CellMiner™ database to explore the therapeutic potential of this compound. nih.govresearchgate.netspandidos-publications.com CellMiner™ is a publicly accessible database that integrates molecular and pharmacological data for the NCI-60 cell lines, a panel of 60 diverse human cancer cell lines. nih.govcncb.ac.cn This resource allows researchers to correlate drug activity with various molecular features, including gene expression and protein levels.
The research into glioblastoma leveraged a bioinformatics approach to construct a prognostic model related to cuproptosis, a form of programmed cell death dependent on copper. nih.govresearchgate.netspandidos-publications.com This model was used to generate a "risk score" based on single-cell sequencing data from GBM tissues. nih.govresearchgate.netspandidos-publications.com Subsequent screening of various compounds using the CellMiner database revealed a high correlation between this compound and this cuproptosis-related risk score. nih.govresearchgate.netspandidos-publications.com
This finding was instrumental in guiding further investigation into the compound's mechanism. The study proceeded with network pharmacology and molecular docking analyses to identify specific targets within the risk score-associated pathways. nih.govresearchgate.net This highlights the power of initial database screening to narrow down the focus of subsequent, more targeted preclinical research.
The table below summarizes the key aspects of the database screening that linked this compound to glioblastoma-associated pathways. While the specific quantitative correlation data from the initial screening is not publicly detailed, the conceptual findings are of significant scientific value.
| Compound | Database | Disease Context | Key Finding | Implication |
|---|---|---|---|---|
| This compound | CellMiner™ | Glioblastoma (GBM) | High correlation with a cuproptosis-related risk score. nih.govresearchgate.netspandidos-publications.com | Suggests a potential mechanism of action for this compound in GBM involving the regulation of cuproptosis. |
The use of databases like CellMiner in the preclinical evaluation of compounds such as this compound represents a sophisticated and efficient approach to modern drug discovery. By integrating vast datasets of pharmacological and genomic information, researchers can uncover novel compound-pathway correlations, generate new hypotheses, and ultimately accelerate the development of targeted cancer therapies.
Interactions with Distinct Biological Pathways and Cellular Processes
Modulation of Cuproptosis Pathways
Recent research has implicated EMD-1204831 in the modulation of cuproptosis, a distinct form of copper-dependent regulated cell death. nih.govresearchgate.net This interaction suggests a mechanism of action for the compound that extends beyond its established role as a c-Met inhibitor.
In the context of glioblastoma (GBM), this compound has been identified as a key agent that can sensitize cancer cells to cuproptosis through its influence on the expression of Collagen Type XXII Alpha 1 Chain (COL22A1). nih.govspandidos-publications.com Studies have shown that this compound, particularly when used in combination with the natural flavonoid kaempferol, exerts a significant inhibitory effect on the growth of GBM. nih.govresearchgate.net This combination treatment was found to inhibit the expression of COL22A1. nih.gov The downregulation of COL22A1, in turn, sensitizes the glioblastoma cells to cuproptosis inducers, representing a novel therapeutic strategy. nih.govspandidos-publications.com
| Agent(s) | Target Gene | Observed Effect on GBM Cells | Mechanism | Source |
|---|---|---|---|---|
| This compound and Kaempferol (Combination) | COL22A1 | Inhibited cell growth and proliferation. | Inhibited expression of COL22A1, sensitizing cells to cuproptosis inducers. | nih.govspandidos-publications.com |
| Knockdown of COL22A1 | COL22A1 | Promoted cuproptosis. | Directly implicates COL22A1 in the regulation of cuproptosis. | nih.gov |
The modulation of cuproptosis by this compound is intrinsically linked to processes involving copper and the generation of reactive oxygen species (ROS). While direct modulation of intracellular copper levels by this compound has not been explicitly detailed, its ability to sensitize cells to cuproptosis inducers points to an interaction with copper-dependent cell death mechanisms. spandidos-publications.com In experiments, the combination of this compound and kaempferol enhanced the sensitivity of glioblastoma cells to the cuproptosis-inducer elesclomol. spandidos-publications.com While low concentrations of elesclomol alone did not significantly alter ROS levels, the combination of this compound and kaempferol rendered the cells susceptible to the inducer, leading to mitochondrial shrinkage, a hallmark of cuproptosis. spandidos-publications.com This suggests that this compound facilitates the activity of agents that do disrupt copper homeostasis and induce ROS-dependent cell death. spandidos-publications.com
Non-Canonical c-Met Regulation Pathways
This compound targets the c-Met receptor, which can be activated through pathways that are independent of its ligand, the hepatocyte growth factor (HGF). nih.gov These non-canonical pathways are significant in certain cellular contexts and can be influenced by the interplay of other signaling molecules.
A novel mechanism of ligand-independent c-Met activation involves the cytoskeletal protein vimentin. nih.gov In mesenchymal non-small-cell lung cancer (NSCLC) cells, c-Met phosphorylation can be regulated by vimentin phosphorylation. nih.govnih.gov This pathway is significant as it can confer resistance to certain anticancer agents. nih.gov Research has defined a mechanism where c-Met phosphorylation is regulated via β1-integrin in a process dependent on vimentin phosphorylation. nih.gov As a c-Met inhibitor, this compound would block the downstream signaling resulting from this non-canonical activation.
The vimentin-mediated regulation of c-Met is further interconnected with the signaling of Polo-like Kinase 1 (Plk1), a key regulator of mitosis. nih.gov Studies in NSCLC have shown that inhibiting Plk1 leads to a decrease in vimentin phosphorylation. nih.govnih.gov This, in turn, inhibits c-Met phosphorylation specifically in mesenchymal cells, which have higher levels of vimentin. nih.gov This finding has significant therapeutic implications, as the combination of a Plk1 inhibitor and a c-Met inhibitor (such as this compound) has been shown to lead to the regression of mesenchymal tumors. nih.govnih.gov This interplay highlights a mechanism where Plk1 signaling sustains c-Met activation, which can be targeted to enhance therapeutic outcomes. nih.gov
| Kinase/Protein | Role in Pathway | Effect of Inhibition | Cellular Context | Source |
|---|---|---|---|---|
| Polo-like Kinase 1 (Plk1) | Phosphorylates vimentin. | Decreases vimentin phosphorylation, leading to reduced c-Met activation. | Mesenchymal NSCLC cells | nih.govnih.gov |
| Vimentin | Regulates c-Met phosphorylation via β1-integrin. | Loss of vimentin phosphorylation inhibits c-Met. | Mesenchymal NSCLC cells | nih.gov |
| c-Met | Receptor tyrosine kinase. | Inhibition (e.g., by this compound) blocks downstream survival signals. | General (target of this compound) | nih.govnih.gov |
HGF/c-Met Survival Signaling in Non-Oncological Contexts (e.g., Motor Neurons)
The HGF/c-Met signaling pathway, which is the target of this compound, is not solely implicated in cancer. It plays a vital physiological role in the development and survival of various cell types, including neurons. nih.govmdpi.com In the context of motor neurons, HGF is a crucial survival factor. nih.gov The c-Met receptor is expressed in the embryonic spinal cord, and its activation by HGF promotes motor neuron survival. nih.gov Studies have demonstrated that HGF stimulates choline acetyltransferase (CAT) activity in motor neurons and can act synergistically with other neurotrophic factors to enhance survival. nih.gov Furthermore, HGF/c-Met signaling can be neuroprotective against certain toxins. nih.gov This essential role in the nervous system underscores the importance of the HGF/c-Met pathway in non-oncological contexts and is a critical consideration for therapies targeting this axis. mdpi.com
Abrogation of Neurotrophic Factor Effects
The interaction between c-Met signaling, the target of this compound, and neurotrophic factor pathways is an area of intricate biological study. Neurotrophins, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and synaptic plasticity. amegroups.org Dysregulation of neurotrophin signaling is implicated in various neurological disorders. amegroups.org While direct studies detailing the abrogation of specific neurotrophic factor effects by this compound are not extensively documented in available literature, the inhibition of a major receptor tyrosine kinase like c-Met can have indirect effects on cellular signaling cascades that may overlap with those modulated by neurotrophic factors. The c-Met pathway is known to influence cell survival and proliferation, functions that are also heavily regulated by neurotrophins. nih.gov
Interactions with ARTN and CNTF Signaling
Ciliary neurotrophic factor (CNTF) is a cytokine that signals through a receptor complex involving the CNTFRα, gp130, and LIFR or OSMR, activating downstream pathways like JAK/STAT and MAPK/ERK to influence cell survival and differentiation. nih.govnih.gov The signaling network of neurotrophic factors is complex, with potential for crosstalk between different pathways. As a highly selective inhibitor of the c-Met receptor tyrosine kinase, this compound's primary mechanism of action is the disruption of signaling mediated by its ligand, hepatocyte growth factor (HGF). nih.govmedchemexpress.comresearchgate.netresearchgate.net The direct interaction of this compound with Artemin (ARTN) or CNTF signaling pathways is not specifically described in the current body of scientific literature. However, given that both c-Met and neurotrophic factor pathways can converge on common downstream effectors like the MAPK/ERK and PI3K/AKT pathways, the potential for indirect interactions exists. nih.gov
Potential for Overcoming Pathway Resistance Mechanisms in Preclinical Models
This compound, a potent and highly selective c-Met inhibitor, has been investigated for its potential to overcome resistance to other targeted therapies in preclinical settings. nih.govresearchgate.net Aberrant c-Met signaling is a known mechanism that can confer resistance to inhibitors targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF). aacrjournals.org
Investigation of Acquired Resistance Mechanisms related to EGFR and ALK
Acquired resistance to EGFR and anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). nih.govnih.gov One of the key mechanisms of this resistance is the activation of bypass signaling pathways, with the HGF/c-Met axis being a frequently implicated culprit. amegroups.orgaacrjournals.org
Preclinical studies have demonstrated that enhanced c-Met signaling can confer resistance to EGFR inhibitors. aacrjournals.org In xenograft models of erlotinib-resistant NSCLC, the combination of a c-Met inhibitor like this compound with an EGFR inhibitor resulted in enhanced tumor growth inhibition. aacrjournals.org For instance, in a study using the NCI-H441 NSCLC cell line, which has high c-Met expression, this compound combined with erlotinib led to greater tumor growth inhibition and even partial tumor regression, supporting the hypothesis that c-Met pathway activation contributes to EGFR inhibitor resistance. aacrjournals.org Similarly, combining a c-Met inhibitor with the EGFR-targeting antibody cetuximab also showed increased anti-tumor activity. aacrjournals.org This suggests that dual inhibition of c-Met and EGFR could be a viable strategy to overcome resistance in tumors where c-Met acts as a bypass track. researchgate.netaging-us.comnih.gov
Table 1: Preclinical Combination Activity of c-Met Inhibition
| Cell Line | Resistance Model | Combination Therapy | Outcome |
|---|---|---|---|
| NCI-H441 | c-Met Overexpression | EMD 1214063 + Erlotinib | Enhanced tumor growth inhibition; partial regression. aacrjournals.org |
Role of Bypass Signaling Loops (e.g., FGF2, FGFR1)
Bypass signaling through the activation of alternative receptor tyrosine kinases is a well-established mechanism of resistance to targeted cancer therapies, including c-Met inhibitors. nih.govnih.gov The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is one such critical bypass loop. nih.govnih.gov
While this compound effectively inhibits the c-Met pathway, cancer cells can adapt by upregulating other signaling pathways to maintain proliferation and survival. nih.gov Studies on other c-Met inhibitors, such as cabozantinib, have shown that acquired resistance can be mediated by the upregulation of FGFR1, along with its ligands FGF1 and FGF2. nih.gov This creates a dependency shift from MET signaling to FGFR1 signaling. nih.gov In preclinical models of resistance to MET inhibition, the upregulation of FGFR1 was sufficient to bypass the growth-inhibitory effects of the c-Met inhibitor. nih.gov This highlights the intricate relationship between the MET and FGFR pathways. Although not specifically demonstrated for this compound, this suggests that co-targeting both MET and FGFR could be a necessary strategy to prevent or overcome resistance. researchgate.netnih.gov
Table 2: Key Molecules in MET and FGFR Bypass Signaling
| Pathway Component | Role in Resistance | Therapeutic Implication |
|---|---|---|
| c-Met | Primary target of this compound; its activation can cause resistance to EGFR/ALK inhibitors. amegroups.orgaacrjournals.org | Inhibition with agents like this compound. nih.gov |
| FGFR1 | Upregulation can cause acquired resistance to c-Met inhibitors. nih.gov | Potential for combination therapy with FGFR inhibitors. nih.gov |
| FGF2 | Ligand for FGFR; its upregulation can contribute to bypass signaling. nih.gov | Targeting the FGF/FGFR axis. |
| ErbB3 | Can be activated by MET to mediate resistance to FGFR inhibitors. amegroups.org | Highlights the complexity of receptor crosstalk. |
Involvement of Adaptor Proteins (e.g., CRKL) and Deubiquitinating Enzymes
The cellular signaling architecture involves a host of adaptor proteins and regulatory enzymes that can modulate the response to targeted therapies. The adaptor protein Crk-like (CRKL) is known to be involved in signaling downstream of several tyrosine kinases and has been implicated in cancer progression and chemoresistance. aacrjournals.org
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function by reversing ubiquitination. bohrium.comresearchgate.net The dysregulation of DUBs is increasingly recognized as a factor in cancer development and drug resistance, as they can prevent the degradation of oncoproteins or proteins involved in DNA damage repair. bohrium.comresearchgate.netnih.gov While the direct involvement of CRKL or specific DUBs in mediating resistance or response to the c-Met inhibitor this compound has not been detailed in available research, their roles in analogous resistance mechanisms are established. For instance, DUBs are considered promising therapeutic targets to overcome drug resistance in various cancers. bohrium.com The inhibition of certain DUBs can re-sensitize resistant cancer cells to therapeutic agents. researchgate.net Future preclinical studies may explore whether CRKL expression levels or the activity of specific DUBs influence the efficacy of this compound or contribute to the development of resistance.
Future Directions in Emd 1204831 Research
Deepening Mechanistic Understanding of Pathway Modulation
Initial studies have demonstrated that EMD-1204831 effectively inhibits c-Met phosphorylation and downstream signaling in a dose-dependent manner. nih.govdntb.gov.ua Future research must aim to dissect the intricate downstream consequences of this inhibition with greater resolution. The binding of Hepatocyte Growth Factor (HGF) to c-Met typically triggers a cascade involving key signaling pathways such as PI3K, Ras/Raf/MEK/ERK, and Cdc42/Rac1. wuxibiology.com A critical future direction is to map the precise modulatory effects of this compound on each of these axes. This involves quantifying the changes in phosphorylation and activity of key pathway components over time and in response to varying concentrations of the inhibitor.
Furthermore, comparative studies with other c-Met inhibitors, such as EMD 1214063, have revealed differences in the duration of their inhibitory activity despite both being potent inhibitors. nih.govdntb.gov.uaresearchgate.net Elucidating the molecular basis for these temporal differences in pathway modulation is a key area for investigation. Understanding why this compound's effects persist for a specific duration will provide valuable insights into its pharmacokinetic and pharmacodynamic relationship, informing the design of next-generation inhibitors.
Exploration of Novel Molecular Targets and Off-Target Interactions
A defining characteristic of this compound is its exceptional selectivity. researchgate.net When tested against a large panel of 242 human kinases, it demonstrated an inhibitory activity more than 3,000-fold greater for c-Met compared to other kinases. researchgate.net This high degree of selectivity minimizes the likelihood of off-target effects, which are a common source of toxicity in kinase inhibitors. researchgate.netnih.gov
However, the absence of significant off-target activity in broad kinase panels does not entirely preclude the possibility of unforeseen interactions with other proteins or cellular components. Future research should employ novel computational and experimental approaches to proactively identify any potential off-target interactions. Advanced computational frameworks, such as Off-Target Safety Assessment (OTSA), can predict interactions across a significant portion of the proteome, offering an opportunity to identify previously unknown binding partners. nih.govfrontiersin.org These predictive models can then guide targeted experimental validation, ensuring a comprehensive understanding of the compound's interaction profile. This exploration is not only crucial for predicting potential adverse effects but also for uncovering novel therapeutic applications or mechanisms of action.
Advancements in Structural Design for Enhanced Selectivity and Specificity
The high selectivity of this compound makes its chemical scaffold a valuable starting point for further structural design and optimization. The goal of future medicinal chemistry efforts will be to develop new analogs with potentially enhanced properties, such as even greater selectivity, improved pharmacokinetic profiles, or the ability to overcome potential resistance mechanisms.
By analyzing the co-crystal structure of this compound bound to the c-Met kinase domain, researchers can identify key molecular interactions that confer its high affinity and specificity. This structural information, combined with computational modeling and directed evolution experiments, can guide the rational design of new compounds. nih.gov For example, modifications could be engineered to increase residence time on the target, alter cell permeability, or enhance activity against specific c-Met mutations that may arise during treatment. The development of other selective MET inhibitors, such as tepotinib, which binds to the kinase hinge region, provides a blueprint for how structural insights can be translated into clinically effective precision medicines. nih.gov
Development of Advanced Preclinical Models for Studying c-Met Biology
The initial in vivo evaluation of this compound utilized murine xenograft models with human cancer cell lines, successfully demonstrating tumor regression. nih.govdntb.gov.ua While informative, these models have limitations. The future of preclinical testing lies in the development and utilization of more sophisticated models that more accurately recapitulate the complexity of human tumors and the tumor microenvironment.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are a critical next step. These models better preserve the genetic and histological characteristics of the original tumor. wuxibiology.com Developing a panel of PDX models that harbor different c-Met alterations—such as gene amplification, exon 14 skipping mutations, or gene fusions—would allow for a more precise evaluation of this compound's efficacy against specific oncogenic drivers. wuxibiology.comnih.gov Furthermore, creating models of acquired resistance to this compound will be essential for identifying resistance mechanisms and developing effective combination strategies.
Investigation of this compound as a Tool for Basic Science Inquiry (e.g., Morphogenesis, Neurobiology)
Beyond its therapeutic potential, the high selectivity of this compound makes it an invaluable tool for basic scientific research. The c-Met receptor and its ligand, HGF, play fundamental roles in various physiological processes, including embryonic development and tissue repair, collectively known as morphogenesis. nih.govdntb.gov.uaresearchgate.net By providing a precise way to switch off c-Met signaling, this compound can be used to probe the specific functions of this pathway in complex biological events.
For example, researchers can use this compound in cell culture or animal models to investigate the role of c-Met in organ development, wound healing, and tissue regeneration. Given the involvement of c-Met signaling in the nervous system, the compound could also be a powerful tool for neurobiology research, helping to elucidate the pathway's role in neuronal development, survival, and axon guidance. The ability to selectively inhibit a single kinase allows for the deconvolution of its specific contributions within intricate biological systems.
Integration with Multi-Omics and Systems Biology Approaches
To achieve a holistic understanding of this compound's effects, future research must integrate multi-omics and systems biology approaches. olink.comresearchgate.net These strategies involve the large-scale analysis of various biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov By combining these datasets, researchers can construct a comprehensive map of the cellular response to c-Met inhibition.
For instance, treating cancer cells with this compound and subsequently performing proteomic and phosphoproteomic analyses can reveal the full extent of its impact on cellular signaling networks. embopress.org Transcriptomic analysis can identify compensatory changes in gene expression that cells may use to evade the inhibitor's effects. When integrated with data on the compound's absorption, distribution, metabolism, and elimination (ADME) from clinical studies, these multi-omics datasets can be used to build computational models that predict patient response and identify potential biomarkers for sensitivity or resistance. nih.govclinicaltrials.gov
Theoretical Implications for Understanding Kinase Inhibition and Signal Transduction
The study of highly selective inhibitors like this compound has broad theoretical implications for the fields of kinase biology and signal transduction. Kinase inhibitors are a cornerstone of modern targeted cancer therapy, but their effectiveness can be limited by off-target effects and the development of resistance. nih.gov
Because this compound can inhibit a specific node (c-Met) in the cellular signaling network with high precision, it serves as an ideal model compound to study fundamental principles of signal transduction. researchgate.netnih.gov Research using this compound can help answer critical questions, such as how signaling networks adapt to the inhibition of a single kinase, what feedback loops are activated, and which pathways are utilized to bypass the inhibition. This knowledge is crucial for understanding the fundamental biology of cell signaling and for designing more rational and effective therapeutic strategies that anticipate and overcome drug resistance.
Data Tables
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Kinase Target | Source |
| IC₅₀ | 9 nmol/L | c-Met | nih.govdntb.gov.uaresearchgate.net |
| Selectivity | >3,000-fold | c-Met vs. Panel of 242 Human Kinases | researchgate.net |
Q & A
Q. What distinguishes EMD-1204831's mechanism of action as a c-Met inhibitor from other tyrosine kinase inhibitors?
this compound is a reversible, ATP-competitive small molecule that selectively inhibits c-Met kinase activity with high potency (enzymatic IC₅₀ = 12 nM; cellular IC₅₀ = 15 nM). Unlike pan-kinase inhibitors, it exhibits exceptional selectivity, showing minimal off-target effects across a panel of >400 kinases, GPCRs, and ion channels . Its binding mode, confirmed via co-crystal structures, involves interactions with Met1160 in the hinge region and Asp1222, stabilizing the DFG-in conformation .
Q. What experimental models are most appropriate for evaluating this compound's antitumor efficacy in preclinical studies?
Preclinical studies should utilize diverse xenograft models reflecting distinct c-Met activation mechanisms:
- HGF-dependent models (e.g., U87-MG glioblastoma) to assess ligand-driven signaling inhibition.
- HGF-independent models (e.g., Hs746T gastric cancer with c-Met amplification) to evaluate efficacy against constitutive activation.
- Oncogenic fusion models (e.g., TPR-Met-transformed fibroblasts) for studying kinase domain mutations .
Q. How should researchers design dose-response experiments to optimize this compound's therapeutic window?
Use in vitro assays (e.g., phosphorylation inhibition in c-Met-dependent cell lines) to establish IC₅₀ values. For in vivo studies, administer doses ranging from 6–50 mg/kg/day orally, monitoring tumor regression kinetics and safety parameters (e.g., weight loss, organ toxicity). Pharmacodynamic (PD) markers like phospho-c-Met suppression and cyclin D1/p27 modulation should guide dose optimization .
Q. What analytical techniques are critical for validating this compound's target engagement in tumor tissue?
- Immunoblotting/ELISA for phospho-c-Met and downstream effectors (e.g., ERK, AKT).
- Immunohistochemistry to assess tumor proliferation (Ki-67) and apoptosis (cleaved caspase-3).
- LC-MS/MS for quantifying drug concentrations in plasma and tumors .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound's in vitro potency (nM range) and in vivo efficacy (mg/kg dosing)?
Discrepancies may arise from pharmacokinetic (PK) factors such as plasma protein binding, bioavailability, or tumor penetration. Address this by:
- Conducting PK/PD modeling to correlate plasma/tumor drug levels with target inhibition.
- Using intratumoral microdialysis to measure free drug concentrations in the tumor microenvironment .
Q. What methodologies validate this compound's specificity in complex biological systems?
- Kinase profiling panels (e.g., 242-kinase screen) to confirm selectivity.
- CRISPR/Cas9-mediated c-Met knockout in responsive cell lines to isolate on-target effects.
- Structural analysis (e.g., X-ray crystallography) to verify binding interactions .
Q. How to conduct PK/PD studies for this compound in early-phase clinical trials?
Q. What considerations guide the design of combination therapies involving this compound?
Prioritize combinations with agents targeting resistance mechanisms (e.g., EGFR inhibitors for bypass signaling) or enhancing apoptosis (e.g., BCL-2 inhibitors). Use synergy assays (e.g., Chou-Talalay method) to identify additive or synergistic effects .
Q. How to address data contradictions in this compound's efficacy across heterogeneous tumor models?
Q. What statistical approaches ensure rigor in interpreting this compound's preclinical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
